![molecular formula C22H23F2NO6S B4536927 2-ethyl 4-isopropyl 5-({3-[4-(difluoromethoxy)phenyl]acryloyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4536927.png)
2-ethyl 4-isopropyl 5-({3-[4-(difluoromethoxy)phenyl]acryloyl}amino)-3-methyl-2,4-thiophenedicarboxylate
Description
The compound belongs to a class of organics characterized by their intricate molecular architecture, incorporating elements like thiophene, ester groups, and difluoromethoxy phenyl groups. These characteristics suggest a potential for diverse chemical reactivity and applications in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
Synthesis typically involves multi-step reactions, including condensation, cyclization, and acylation. Compounds with similar complexity are often synthesized using strategic functional group interconversions and protective group strategies to achieve the desired molecular framework efficiently (Wang et al., 2011).
Molecular Structure Analysis
X-ray crystallography is a common technique used to elucidate the molecular structure of complex organic compounds. It provides detailed information about the compound's stereochemistry and conformation. For example, a related study determined a compound's monoclinic structure through single-crystal X-ray diffraction (Wang et al., 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as acylation, which modifies the compound's functional groups, significantly altering its reactivity and properties. The presence of ester, amine, and thiophene groups in these molecules provides reactive sites for further chemical transformations (Jones et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the compound's application and handling. These properties are influenced by the compound's molecular structure and can be studied through various analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under different conditions, and photochemical behavior, are defined by the functional groups present in the compound. Studies involving similar compounds focus on understanding these properties through experimental and computational methods, providing insights into their potential applications and reactivity patterns.
- (Wang et al., 2011)
- (Jones et al., 1990)
properties
IUPAC Name |
2-O-ethyl 4-O-propan-2-yl 5-[[(Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2NO6S/c1-5-29-21(28)18-13(4)17(20(27)30-12(2)3)19(32-18)25-16(26)11-8-14-6-9-15(10-7-14)31-22(23)24/h6-12,22H,5H2,1-4H3,(H,25,26)/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMNSIBUJGYMNQ-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC=C(C=C2)OC(F)F)C(=O)OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)/C=C\C2=CC=C(C=C2)OC(F)F)C(=O)OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl 4-propan-2-yl 5-({(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl}amino)-3-methylthiophene-2,4-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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